

# 3-Amino-2,4,5-trichlorobenzoic acid chemical properties

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## Compound of Interest

Compound Name: 3-Amino-2,4,5-trichlorobenzoic acid

Cat. No.: B3042757

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An In-depth Technical Guide on the Chemical Properties of **3-Amino-2,4,5-trichlorobenzoic acid**

This technical guide provides a comprehensive overview of the core chemical properties, analytical approaches, and structural information for **3-Amino-2,4,5-trichlorobenzoic acid**. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing key workflows.

## Core Chemical and Physical Properties

**3-Amino-2,4,5-trichlorobenzoic acid** is a chlorinated aromatic amino acid. Its structural and physical properties are fundamental for its application in chemical synthesis and research. The primary identification and physical data are summarized below.

Property	Value	Source
CAS Number	6725-40-2	[1][2]
Molecular Formula	C7H4Cl3NO2	[1]
Molecular Weight	240.46 g/mol	[1]
Melting Point	214-215 °C	[1]
Appearance	Solid	[2]
Purity	≥95%	[2]
TSCA Inventory Status	Not listed	[1]

## Experimental Protocols & Methodologies

Detailed experimental protocols for the specific synthesis of **3-Amino-2,4,5-trichlorobenzoic acid** are not readily available in the reviewed literature. However, general synthetic and analytical procedures for related aminobenzoic acids provide a framework for its preparation and characterization.

### General Synthesis Approach

The synthesis of chlorinated and aminated benzoic acids often involves a multi-step process starting from a simpler benzoyl chloride or benzoic acid precursor. A common pathway includes:

- Chlorination: Introduction of chloro groups onto the benzene ring.
- Nitration: Introduction of a nitro group, which serves as a precursor to the amino group.
- Reduction: Conversion of the nitro group to an amino group, typically using a reducing agent.

A patent for the preparation of the related compound 3-amino-2,5-dichlorobenzoic acid outlines a method involving chlorination of benzoylchloride, nitration, and subsequent reduction.[3] Similar strategies are employed for other aminobenzoic acid derivatives, often starting with the corresponding nitrobenzoic acid.[4][5]

## Analytical Characterization

Characterization of aminobenzoic acid derivatives relies on standard analytical techniques to confirm identity, purity, and structure.

- **High-Performance Liquid Chromatography (HPLC):** This is a primary method for assessing the purity of the final compound. A common approach involves reversed-phase chromatography. For quantitative analysis, amino acids can be derivatized to enhance detection.[\[6\]](#)[\[7\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the chemical structure, including the substitution pattern on the aromatic ring.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Infrared (IR) Spectroscopy:** IR spectroscopy helps identify key functional groups present in the molecule, such as the amino (N-H), carboxylic acid (O-H and C=O), and aromatic ring vibrations.[\[9\]](#)
- **Mass Spectrometry (MS):** Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[\[11\]](#)

## Visualized Experimental Workflow

The following diagram illustrates a general workflow for the purification and analysis of a synthesized aminobenzoic acid derivative, based on standard laboratory procedures.

Caption: General workflow for the purification and analysis of a synthesized chemical compound.

## Signaling Pathways and Biological Activity

Information regarding specific signaling pathways or detailed biological activities for **3-Amino-2,4,5-trichlorobenzoic acid** is not available in the provided search results. While many aminobenzoic acid derivatives are explored for a range of biological activities, including anti-inflammatory and antimicrobial properties, specific data for this trichlorinated isomer is absent.[\[12\]](#) Further research would be required to elucidate its pharmacological profile.

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